6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol
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Overview
Description
6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol is an organosilicon compound that has garnered interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol typically involves the reaction of 6-chloro-3-pyridinemethanol with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-[2-(trimethylsilyl)ethoxy]-3-pyridinemethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted pyridinemethanol derivatives.
Scientific Research Applications
6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol involves its interaction with specific molecular targets. The chloro and trimethylsilyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a protecting group for hydroxyl groups in organic synthesis.
6-chloro-3-pyridinemethanol: A precursor in the synthesis of 6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol.
2-[2-(Trimethylsilyl)ethoxy]-3-pyridinemethanol: A derivative formed by the reduction of the chloro group in this compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and a trimethylsilyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C11H18ClNO2Si |
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Molecular Weight |
259.80 g/mol |
IUPAC Name |
[6-chloro-2-(2-trimethylsilylethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H18ClNO2Si/c1-16(2,3)7-6-15-11-9(8-14)4-5-10(12)13-11/h4-5,14H,6-8H2,1-3H3 |
InChI Key |
DJNUSQMWNXKFDA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC1=C(C=CC(=N1)Cl)CO |
Origin of Product |
United States |
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